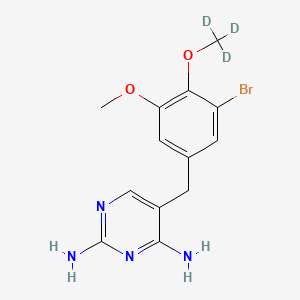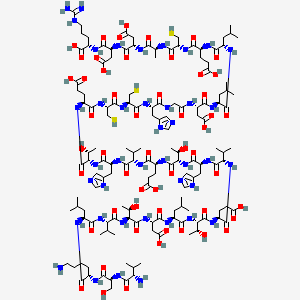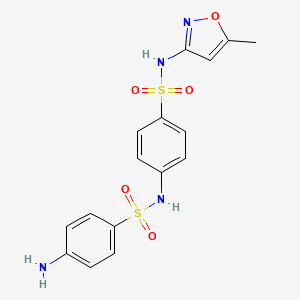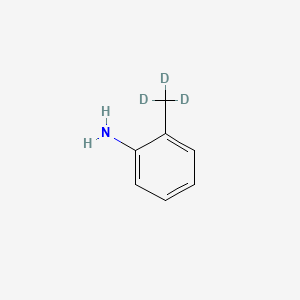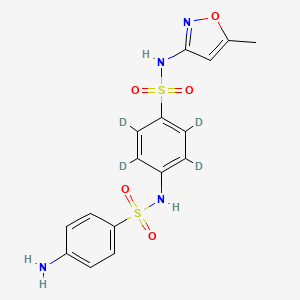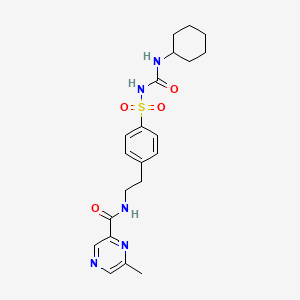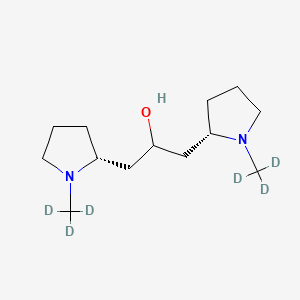
Dihydrocuscohygrine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrocuscohygrine-d6 is a deuterated derivative of dihydrocuscohygrine, an alkaloid compound. Alkaloids are naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrocuscohygrine-d6 involves the reduction of cuscohygrine. Cuscohygrine is reduced using sodium and ethanol, producing a mixture of two epimeric meso alcohols, α- and β-dihydrocuscohygrine . The deuterated version, this compound, is synthesized by incorporating deuterium into the molecule during the reduction process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above, but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to achieve high yields and purity of the compound.
化学反应分析
Types of Reactions
Dihydrocuscohygrine-d6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the structure of this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and sulfuric acid.
Reduction: Sodium and ethanol are typically used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce different alcohols.
科学研究应用
Dihydrocuscohygrine-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a reference material in various chemical analyses and experiments.
Biology and Medicine: The compound is used in biological studies to understand metabolic pathways and interactions with other biomolecules.
Industry: this compound is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of dihydrocuscohygrine-d6 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for detailed tracking and analysis of the compound’s behavior in biological systems. The exact molecular targets and pathways depend on the specific application and context of the research .
相似化合物的比较
Dihydrocuscohygrine-d6 is compared with other similar compounds such as:
Cuscohygrine: The parent compound from which this compound is derived.
Hygrine: Another alkaloid with a similar structure but different functional groups.
Anaferine: A bis-piperidine alkaloid with different biological activities.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in tracking and analyzing metabolic pathways and interactions.
Similar Compounds
- Cuscohygrine
- Hygrine
- Anaferine
属性
IUPAC Name |
1-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]-3-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3/t11-,12+,13?/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJNOOLFFFFKNA-CSODRZIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(CC2CCCN2C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1CC(C[C@@H]2CCCN2C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
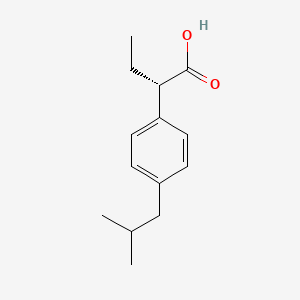
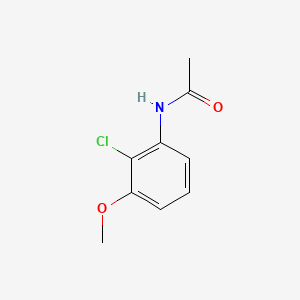
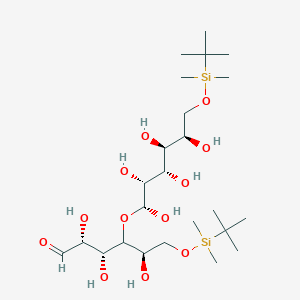
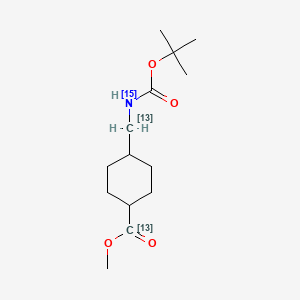
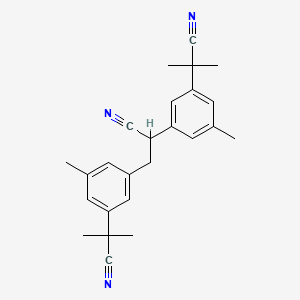

![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)
